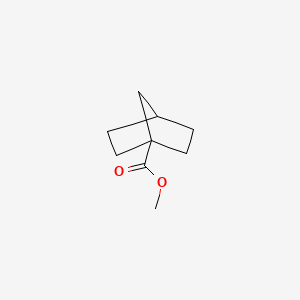

















|
REACTION_CXSMILES
|
[Cl-].C([NH+](CCCCCCCC)CCCCCCCC)CCCCCCC.C(N(CC)CC)C.C1C(O)=CC=C(C)C=1.ClCCl.[CH:45]12[CH2:51][CH:48]([CH2:49][CH2:50]1)[CH:47]=[CH:46]2.[CH:52]([O:54][CH3:55])=[O:53]>[Ru].[Co]>[C:45]12([C:52]([O:54][CH3:55])=[O:53])[CH2:51][CH:48]([CH2:49][CH2:50]1)[CH2:47][CH2:46]2 |f:0.1|
|


|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C12C=CC(CC1)C2
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ru]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Co]
|
|
Name
|
[Ru(CO)3Cl2]2
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Co2(CO)8
|
|
Quantity
|
0.025 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.25 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(CCCCCCC)[NH+](CCCCCCCC)CCCCCCCC
|
|
Name
|
halide salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.25 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1O)C
|
|
Name
|
|
|
Quantity
|
0.25 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
halide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were introduced
|
|
Type
|
ADDITION
|
|
Details
|
mixed at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
thus a catalyst system was obtained
|
|
Type
|
CUSTOM
|
|
Details
|
subsequently the reactor was purged with nitrogen gas at 0.5 MPa
|
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, the reactor was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
A portion of the remaining organic phase was withdrawn
|
|
Type
|
CUSTOM
|
|
Details
|
results
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12(CCC(CC1)C2)C(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |